4-{1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carbonyl}morpholine
货号 B6578471
CAS 编号:
1105231-37-5
分子量: 382.5 g/mol
InChI 键: GDLFLNRRHFSJAT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
- Pyridazinones have demonstrated antimicrobial activity against various pathogens. Researchers have reported their effectiveness against bacteria, fungi, and other microorganisms .
- Pyridazinones exhibit analgesic and anti-inflammatory properties. These compounds have been studied for their potential to alleviate pain and reduce inflammation .
- Initially explored for cardiovascular drug development, pyridazinones have been associated with vasodilating activity. Researchers have investigated their effects on blood vessels and blood pressure regulation .
- Certain pyridazinones have been evaluated for their anticancer properties. Researchers have studied their effects on cancer cell growth and survival .
- Pyridazinones have been investigated as potential antihypertensive agents. Their effects on blood pressure regulation have been studied .
- Pyridazinones have been explored for their activity in neurological disorders and bronchodilation (for asthma). Researchers have investigated their effects on the nervous system and airway function .
Antimicrobial Properties
Analgesic and Anti-Inflammatory Effects
Cardiovascular Applications
Anticancer Potential
Antihypertensive Activity
Neurological Disorders and Bronchodilation
作用机制
- Role : FXa plays a crucial role in the coagulation cascade by converting prothrombin to thrombin. By inhibiting FXa, apixaban prevents thrombin formation, ultimately reducing blood clot formation .
- Resulting Changes : Inhibition of FXa prevents the conversion of prothrombin to thrombin, which is essential for fibrin clot formation. As a result, apixaban reduces the risk of thromboembolic events .
- Downstream Effects : Reduced thrombin formation leads to decreased fibrin clot formation, preventing thrombotic events .
- ADME Properties :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
属性
IUPAC Name |
[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-27-18-6-4-16(5-7-18)19-8-9-20(23-22-19)25-10-2-3-17(15-25)21(26)24-11-13-28-14-12-24/h4-9,17H,2-3,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLFLNRRHFSJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)(morpholino)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看